DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE
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Overview
Description
DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiophene ring, and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
DIETHYL 3-METHYL-5-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of a quinoline moiety and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C28H26N2O5S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C28H26N2O5S/c1-5-34-27(32)23-17(4)24(28(33)35-6-2)36-26(23)30-25(31)20-15-22(18-12-8-7-11-16(18)3)29-21-14-10-9-13-19(20)21/h7-15H,5-6H2,1-4H3,(H,30,31) |
InChI Key |
SQIIRAGZFMIBGX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4C |
Origin of Product |
United States |
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